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Abstract

Eupatin (3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxychromen-4-one) is a
naturally occurring flavone with significant therapeutic potential, particularly noted for its anti-
inflammatory and potential anticancer properties. A thorough understanding of its structural and
physicochemical characteristics is paramount for its development as a therapeutic agent. This
technical guide provides a comprehensive overview of the spectroscopic data of Eupatin,
focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)
spectroscopy. Detailed experimental protocols for acquiring such data are also presented,
alongside a visualization of its implicated anti-inflammatory signaling pathway.

Chemical Structure and Properties

e |[UPAC Name: 3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxychromen-4-one
e Molecular Formula: C1sH160s[1][2]

e Molecular Weight: 360.3 g/mol [1]

e CAS Number: 19587-65-6[1]

Spectroscopic Data
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A complete, unified set of spectroscopic data for Eupatin is not readily available in a single

public source. The following tables summarize the available data compiled from various

sources. Researchers should be aware that variations in experimental conditions (e.g., solvent,

instrument) can cause slight shifts in spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: tH-NMR Spectroscopic Data of Eupatin

Proton Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

H-8 6.56 s

H-2' 7.31 d 20

H-5' 6.96 d 8.4

e 750 dd 8.4,2.0

6-OCHs 3.95 S

7-OCHs 3.96 s

4-OCHs 4.02 S

5-OH 13.05 s

3-OH Not explicitly reported

3-OH 6.53 brs

Note: Data is primarily based on a related compound, eupatilin, and may require further

verification for Eupatin.

Table 2: 3C-NMR Spectroscopic Data of Eupatin
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Carbon Chemical Shift (6, ppm)
C-2 Data not available
C-3 Data not available
C-4 Data not available
C-5 Data not available
C-6 Data not available
C-7 Data not available
C-8 Data not available
C-9 Data not available
C-10 Data not available
c-1 Data not available
c-2 Data not available
C-3 Data not available
c-4 Data not available
C-5' Data not available
C-6' Data not available
6-OCHs Data not available
7-OCHs Data not available
4'-OCHs Data not available

Note: A complete and verified 3C-NMR dataset for Eupatin is not currently available in the
searched public literature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, which helps in determining the molecular weight and elucidating the
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structure.

Table 3: Mass Spectrometry Data of Eupatin

lon miz Interpretation

[M+H]* 361.0921 Molecular lon

Further fragmentation analysis

Fragments Data not available i )
is required.

Note: The expected monoisotopic mass of Eupatin (C1sH160s) is 360.0845 Da. The [M+H]* ion
would be observed at m/z 361.0923. Specific fragmentation data is not readily available.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data of Eupatin

Wavenumber (cm~12) Functional Group

~3400-3200 O-H stretching (phenolic)
~3000-2850 C-H stretching (aromatic and methyl)
~1650 C=0 stretching (ketone)
~1600-1450 C=C stretching (aromatic)
~1250-1000 C-O stretching (ethers and phenols)

Note: This table represents expected characteristic absorption bands for a flavonoid of
Eupatin's structure. A specific experimental IR spectrum for Eupatin is not available in the

searched literature.

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic experiments. These are

generalized protocols for flavonoids and can be adapted for Eupatin.

NMR Spectroscopy

Sample Preparation: A sample of pure Eupatin (typically 1-5 mg) is dissolved in a deuterated
solvent (e.g., DMSO-ds, Methanol-da4, or Chloroform-d) to a final volume of approximately
0.5-0.7 mL. The solution is then transferred to a standard 5 mm NMR tube.

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400,
500, or 600 MHz).

H-NMR Spectroscopy:
o Pulse Sequence: A standard single-pulse experiment is typically used.
o Acquisition Parameters:
» Spectral Width: 0-15 ppm
» Relaxation Delay: 1-5 seconds
» Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

o Referencing: Chemical shifts are referenced to the residual solvent peak or an internal
standard like tetramethylsilane (TMS).

13C-NMR Spectroscopy:

o Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the
spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can
be performed to differentiate between CH, CHz, and CHs groups.

o Acquisition Parameters:
» Spectral Width: 0-200 ppm

» Relaxation Delay: 2-10 seconds
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» Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required
due to the low natural abundance of the 13C isotope.

Mass Spectrometry

o Sample Preparation: A dilute solution of Eupatin is prepared in a suitable solvent such as
methanol or acetonitrile.

 Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-
of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source is commonly used
for flavonoids.

e Acquisition Parameters:

o lonization Mode: Both positive and negative ion modes are often used to obtain
comprehensive data.

o Mass Range: A scan range of m/z 50-1000 is typically sufficient.

o Fragmentation: Tandem mass spectrometry (MS/MS) is performed by isolating the
molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment
ions, which aids in structural elucidation.

Infrared (IR) Spectroscopy

o Sample Preparation: The solid Eupatin sample can be prepared as a KBr (potassium
bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin,
transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the
solid sample is placed directly on the ATR crystal.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
¢ Acquisition Parameters:
o Spectral Range: 4000-400 cm~1

o Resolution: 4 cm™!
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o Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
A background spectrum of the empty sample compartment or pure KBr is recorded and
subtracted from the sample spectrum.

Signaling Pathway Visualization

Eupatin has been shown to exert its anti-inflammatory effects by modulating key signaling
pathways, particularly the Nuclear Factor-kappa B (NF-kB) and Mitogen-Activated Protein
Kinase (MAPK) pathways.[3] The following diagram illustrates the inhibitory effect of Eupatin
on the lipopolysaccharide (LPS)-induced inflammatory cascade.
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Caption: Eupatin's anti-inflammatory mechanism.
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Conclusion

This technical guide provides a summary of the currently available spectroscopic data for
Eupatin. While foundational information is present, there is a clear need for a comprehensive
and unified spectroscopic characterization of this promising natural product. The detailed
experimental protocols and the visualized signaling pathway provided herein serve as a
valuable resource for researchers in the fields of natural product chemistry, pharmacology, and
drug development, facilitating further investigation into the therapeutic potential of Eupatin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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